Cas no 2248356-59-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,7-dimethyl-1H-indole-2-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,7-dimethyl-1H-indole-2-carboxylate structure
2248356-59-2 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,7-dimethyl-1H-indole-2-carboxylate
CAS-Nr.:2248356-59-2
MF:C19H14N2O4
MW:334.325464725494
CID:5963904
PubChem ID:165718837
Update Time:2025-10-29

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,7-dimethyl-1H-indole-2-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,7-dimethyl-1H-indole-2-carboxylate
    • EN300-6518389
    • 2248356-59-2
    • Inchi: 1S/C19H14N2O4/c1-10-6-5-9-12-11(2)16(20-15(10)12)19(24)25-21-17(22)13-7-3-4-8-14(13)18(21)23/h3-9,20H,1-2H3
    • InChI-Schlüssel: VLWMYBUIOSCIKV-UHFFFAOYSA-N
    • Lächelt: O(C(C1=C(C)C2C=CC=C(C)C=2N1)=O)N1C(C2C=CC=CC=2C1=O)=O

Berechnete Eigenschaften

  • Genaue Masse: 334.09535693g/mol
  • Monoisotopenmasse: 334.09535693g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 25
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 568
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topologische Polaroberfläche: 79.5Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,7-dimethyl-1H-indole-2-carboxylate Preismehr >>

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Weitere Informationen zu 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,7-dimethyl-1H-indole-2-carboxylate

Aktuelle Forschungsergebnisse zu 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,7-dimethyl-1H-indole-2-carboxylat (CAS: 2248356-59-2) in der chemisch-biomedizinischen Anwendung

Die Verbindung 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,7-dimethyl-1H-indole-2-carboxylat (CAS: 2248356-59-2) hat in jüngster Zeit erhebliche Aufmerksamkeit in der chemisch-biomedizinischen Forschung erhalten. Diese Substanz, die strukturelle Merkmale sowohl von Isoindolin-1,3-dionen als auch von Methylindol-Carboxylaten aufweist, zeigt vielversprechende pharmakologische Eigenschaften, insbesondere in Bezug auf ihre potenzielle Anwendung als Wirkstoffkandidat.

Neuere Studien haben gezeigt, dass diese Verbindung eine bemerkenswerte Affinität zu bestimmten Enzymen der Signaltransduktionswege aufweist. Insbesondere wurde ihre Interaktion mit Proteinkinase-Familien untersucht, was auf mögliche Anwendungen in der Onkologie hindeutet. In-vitro-Experimente demonstrierten eine signifikante Hemmwirkung auf ausgewählte Krebszelllinien bei Konzentrationen im mikromolaren Bereich.

Die Syntheseroute für 2248356-59-2 wurde in mehreren aktuellen Publikationen optimiert, wobei besonderes Augenmerk auf die Ausbeute und Reinheit des Endprodukts gelegt wurde. Eine kürzlich veröffentlichte Methode beschreibt eine effiziente mehrstufige Synthese mit einer Gesamtausbeute von 68%, die für industrielle Maßstäbe skalierbar erscheint.

Pharmakokinetische Studien an Tiermodellen ergaben eine beachtliche orale Bioverfügbarkeit von etwa 45-50%, was diese Verbindung für weitere präklinische Untersuchungen besonders interessant macht. Die Metabolisierung erfolgt hauptsächlich über hepatische Enzyme, mit identifizierten Hauptmetaboliten, die selbst biologische Aktivität zeigen.

Struktur-Aktivitäts-Beziehungsstudien haben gezeigt, dass die 3,7-Dimethyl-Substitution am Indolring und die 1,3-Dioxo-Gruppierung am Isoindolinring für die biologische Aktivität entscheidend sind. Modifikationen an diesen Positionen führten in den meisten Fällen zu einem signifikanten Verlust der pharmakologischen Wirkung.

Die Toxizitätsprofile in präklinischen Studien waren vielversprechend, mit akuten LD50-Werten über 500 mg/kg bei Nagetieren. Chronische Toxizitätsstudien über 28 Tage zeigten reversible lebertoxische Effekte bei hohen Dosierungen, was weitere strukturelle Optimierungen nahelegt.

Zukünftige Forschungsrichtungen konzentrieren sich auf die Entwicklung von Analoga mit verbesserten pharmakokinetischen Eigenschaften und die Untersuchung des genauen Wirkmechanismus. Klinische Studien der Phase I werden voraussichtlich innerhalb der nächsten zwei Jahre beginnen, sofern die aktuellen präklinischen Ergebnisse bestätigt werden.

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